5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole
CAS No.: 627833-33-4
Cat. No.: VC6402876
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 627833-33-4 |
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Molecular Formula | C20H22N2O3S2 |
Molecular Weight | 402.53 |
IUPAC Name | 4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-thiophen-2-yl-1,3-oxazole |
Standard InChI | InChI=1S/C20H22N2O3S2/c1-14-11-15(2)13-22(12-14)20-19(21-18(25-20)17-9-6-10-26-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 |
Standard InChI Key | OJRSOJFRMINXAG-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole . Alternative synonyms include:
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5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole
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627833-87-8 (CAS Registry Number)
Molecular Architecture
The molecular formula is C₂₁H₂₄N₂O₃S₂, with a molar mass of 416.6 g/mol . Key structural components include:
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Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
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Thiophen-2-yl group: A sulfur-containing heterocycle attached at the 2-position of the oxazole.
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Phenylsulfonyl (tosyl) group: A sulfone-functionalized benzene ring at the 4-position.
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3,5-Dimethylpiperidinyl substituent: A six-membered amine ring with methyl groups at the 3- and 5-positions, providing steric and electronic modulation .
The 3D conformation, as depicted in PubChem’s interactive model, highlights a planar oxazole-thiophene system with the piperidine ring adopting a chair conformation .
Physicochemical Properties
Computed Descriptors
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LogP (partition coefficient): Estimated at 3.28 (consensus), indicating moderate lipophilicity suitable for membrane permeability .
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Topological Polar Surface Area (TPSA): 85.33 Ų, suggesting moderate solubility in polar solvents .
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Hydrogen Bonding: One donor and four acceptors, influencing interactions with biological targets .
Solubility and Stability
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Aqueous solubility: 0.0184 mg/mL (ESOL) at 25°C, classifying it as moderately soluble .
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Thermal stability: Data are unavailable, but the sulfonyl group typically enhances thermal stability compared to non-sulfonated analogs.
Research Applications
Medicinal Chemistry
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Target identification: Potential kinase or protease inhibition due to sulfonyl-thiophene interactions.
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Structure-activity relationship (SAR) studies: Modifying the piperidine’s methyl groups could optimize bioavailability.
Material Science
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Luminescent materials: Thiophene-oxazole systems are explored for organic LEDs (OLEDs).
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